molecular formula C9H6BrF3O3 B1419741 Methyl 3-bromo-4-(trifluoromethoxy)benzoate CAS No. 1131594-45-0

Methyl 3-bromo-4-(trifluoromethoxy)benzoate

Cat. No.: B1419741
CAS No.: 1131594-45-0
M. Wt: 299.04 g/mol
InChI Key: FUGFQIWUUXHAFM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 4-position is replaced by a trifluoromethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(trifluoromethoxy)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, chloroform, ethanol

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Reduction Products: Alcohols formed by reducing the ester group.

Scientific Research Applications

Methyl 3-bromo-4-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(trifluoromethoxy)benzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form biaryl compounds. The trifluoromethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Methyl 3-bromo-4-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:

  • Methyl 2-bromo-4-(trifluoromethoxy)benzoate
  • 4-Bromobenzotrifluoride
  • 4-(Trifluoromethyl)benzyl bromide

These compounds share similar structural features but differ in the position of substituents or the nature of functional groups. This compound is unique due to its specific substitution pattern, which can affect its reactivity and applications in synthesis.

Properties

IUPAC Name

methyl 3-bromo-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFQIWUUXHAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662404
Record name Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-45-0
Record name Methyl 3-bromo-4-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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